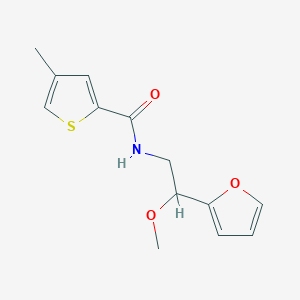

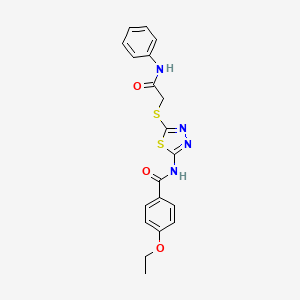

![molecular formula C34H31N5O5S B2489206 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-86-8](/img/structure/B2489206.png)

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a compound with a somewhat similar structure, was achieved through a 'one-pot' reductive cyclization method using sodium dithionite as a reductive agent in DMSO. This process highlights the complex synthetic routes often required to construct such intricate molecules (Bhaskar et al., 2019).

Molecular Structure Analysis

The structural elucidation of compounds within this chemical class typically involves advanced spectroscopic techniques. The structure of newly synthesized compounds is often determined based on IR, 1H-NMR, 13C-NMR, and LC-MS data, providing detailed insights into their molecular framework and confirming the successful synthesis of the target molecule.

Chemical Reactions and Properties

Compounds like N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide undergo various chemical reactions, including cyclization and condensation reactions, to form complex heterocyclic structures. For example, the synthesis of quinazoline derivatives often involves reactions with acyl halides, urea, or formamide to introduce or modify functional groups, thereby altering the compound's chemical properties and reactivity (Alkhader et al., 1979).

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

Studies on quinones and related compounds have demonstrated their synthesis and potential biological activity. For instance, the synthesis and in vitro activity of certain quinones against specific pathogens and diseases have been reported, indicating the chemical's role in developing therapeutic agents (Valderrama et al., 2002). Similarly, the synthesis of various heterocyclic compounds, including imidazoquinolines and thienopyrimidines, showcases the compound's utility in crafting molecules with potential antimicrobial and antitumor properties (Khalifa et al., 2015).

Heterocyclic Chemistry

The chemical synthesis of heterocycles, such as imidazoquinolines and benzodifuranyl derivatives, underlines the compound's significance in creating molecules with potential anti-inflammatory, analgesic, and other therapeutic activities (Abu‐Hashem et al., 2020). These syntheses contribute to the exploration of new drugs and materials with specific biological activities.

Antimicrobial and Antitumor Applications

Several studies have synthesized and evaluated the biological activity of novel compounds, including their antimicrobial and antitumor efficacy. These compounds, related in structure to the queried chemical, exhibit significant potential in treating infections and cancer, showcasing the broader application of such molecules in medicinal chemistry and drug development (Talupur et al., 2021).

Dyeing and Textile Applications

Research into heterocyclic aryl monoazo organic compounds, including their synthesis and application in dyeing polyester fibers, highlights another area of application. These compounds, due to their structural features and activities, could be used in creating colored and functional textiles with antimicrobial properties (Khalifa et al., 2015).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N5O5S/c1-42-24-8-6-7-23(19-24)36-31(40)20-45-34-38-27-18-22(12-13-25(27)32-37-26-9-4-5-10-28(26)39(32)34)33(41)35-16-15-21-11-14-29(43-2)30(17-21)44-3/h4-14,17-19H,15-16,20H2,1-3H3,(H,35,41)(H,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLYMIBNLKTDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NC6=CC(=CC=C6)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)